1H-Pyrrole,1-(4-pentenyl)-(9CI)
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Overview
Description
1H-Pyrrole, 1-(4-pentenyl)-(9CI) is an organic compound with the molecular formula C9H13N. It belongs to the pyrrole family, which are heterocyclic aromatic organic compounds. Pyrroles are known for their significance in various biological and chemical processes. The compound 1H-Pyrrole, 1-(4-pentenyl)-(9CI) is characterized by a pyrrole ring substituted with a pentenyl group at the nitrogen atom.
Preparation Methods
The synthesis of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with 4-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through distillation or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Pyrrole, 1-(4-pentenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the pentenyl group.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution at the pyrrole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole carboxylic acids, while reduction may produce pyrrolidines.
Scientific Research Applications
1H-Pyrrole, 1-(4-pentenyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(4-pentenyl)-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1H-Pyrrole, 1-(4-pentenyl)-(9CI) can be compared with other pyrrole derivatives, such as:
1H-Pyrrole, 1-methyl-: Similar in structure but with a methyl group instead of a pentenyl group. It has different reactivity and applications.
1H-Pyrrole, 1-ethyl-: Another derivative with an ethyl group. It is used in different synthetic and industrial processes.
1H-Pyrrole, 1-butyl-: Contains a butyl group, leading to variations in physical and chemical properties.
Properties
CAS No. |
197365-59-6 |
---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 |
IUPAC Name |
1-pent-4-enylpyrrole |
InChI |
InChI=1S/C9H13N/c1-2-3-4-7-10-8-5-6-9-10/h2,5-6,8-9H,1,3-4,7H2 |
InChI Key |
STBRPFOWRLCTPT-UHFFFAOYSA-N |
SMILES |
C=CCCCN1C=CC=C1 |
Synonyms |
1H-Pyrrole,1-(4-pentenyl)-(9CI) |
Origin of Product |
United States |
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